3-bromo-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine
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Overview
Description
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines several functional groups, including a bromine atom, a phenyl group, a triazole ring, and an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common approach is to start with the imidazo[1,2-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The bromine atom can be introduced via bromination reactions, while the triazole ring can be formed through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, have various biological activities and are used in different therapeutic areas.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which contain the triazole ring, are well-known antifungal agents.
Uniqueness
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its combination of multiple functional groups, which can provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H11BrN6S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H11BrN6S/c16-13-12(19-14-17-7-4-8-21(13)14)9-23-15-20-18-10-22(15)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
UWZTZMACYCZQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=NC4=N3)Br |
Origin of Product |
United States |
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